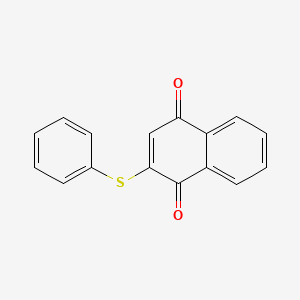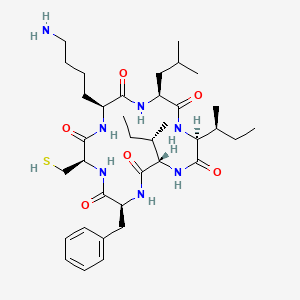
Tyk2-IN-18-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyk2-IN-18-d3 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase family. This compound is primarily used in scientific research to study autoimmune diseases and inflammatory conditions. This compound has shown significant potential in modulating immune responses by inhibiting the signaling pathways of cytokines such as interleukin-23 and type I interferons .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-18-d3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
Tyk2-IN-18-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
科学的研究の応用
Tyk2-IN-18-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of TYK2 inhibitors and to develop new therapeutic agents.
Biology: Employed in cellular and molecular biology studies to investigate the role of TYK2 in immune signaling pathways and cytokine responses.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TYK2 and related pathways
作用機序
Tyk2-IN-18-d3 exerts its effects by selectively inhibiting the activity of tyrosine kinase 2. It binds to the regulatory domain of TYK2, preventing its activation and subsequent signaling through cytokine receptors. This inhibition disrupts the downstream signaling pathways of interleukin-23 and type I interferons, leading to reduced inflammation and immune responses. The molecular targets and pathways involved include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in immune regulation .
類似化合物との比較
Similar Compounds
Deucravacitinib: Another selective TYK2 inhibitor with a similar mechanism of action, used in the treatment of autoimmune diseases.
Brepocitinib: A TYK2 inhibitor that binds to the active site in the catalytic domain, used in research on inflammatory diseases.
PF-06826647:
Uniqueness
Tyk2-IN-18-d3 is unique due to its high selectivity for TYK2 and its ability to inhibit cytokine signaling pathways with minimal off-target effects. This selectivity makes it a valuable tool in research and potential therapeutic applications, offering advantages over other TYK2 inhibitors that may have broader activity and associated side effects .
特性
分子式 |
C23H26N8O2 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
N-[5-(3,3,3-trideuteriopropanoyl)-4-[[(4R)-2,4,5-trimethyl-4H-triazolo[4,5-c][1,7]naphthyridin-6-yl]amino]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H26N8O2/c1-5-17(32)15-11-25-18(27-23(33)13-6-7-13)10-16(15)26-22-21-14(8-9-24-22)20-19(12(2)30(21)3)28-31(4)29-20/h8-13H,5-7H2,1-4H3,(H2,24,25,26,27,33)/t12-/m1/s1/i1D3 |
InChIキー |
DCIRJCDOGCAJNJ-LBBMYNEISA-N |
異性体SMILES |
[2H]C([2H])([2H])CC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N([C@@H](C4=NN(N=C34)C)C)C)NC(=O)C5CC5 |
正規SMILES |
CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(C(C4=NN(N=C34)C)C)C)NC(=O)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)






![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)


![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
